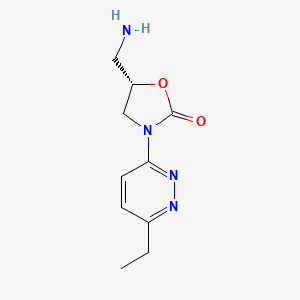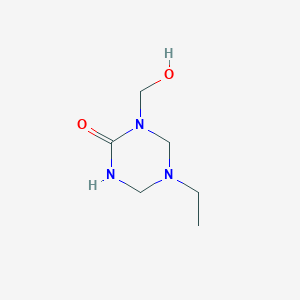
6-(Dimethylamino)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-2-naphthamide is an organic compound that belongs to the class of naphthamide derivatives This compound is characterized by the presence of a dimethylamino group attached to the naphthalene ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-naphthamide typically involves the reaction of 2-naphthoic acid with dimethylamine. The process can be carried out under various conditions, including:
Direct Amidation: This method involves the direct reaction of 2-naphthoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually conducted under reflux conditions to facilitate the formation of the amide bond.
Acylation: Another approach involves the acylation of 2-naphthylamine with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired naphthamide derivative. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Halogenated naphthamide derivatives.
Applications De Recherche Scientifique
6-(Dimethylamino)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-2-naphthamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the compound can act as an electron donor or acceptor, modulating redox reactions and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Dimethylamino)-2-naphthol
- 6-(Dimethylamino)-2-naphthoic acid
- 6-(Dimethylamino)-2-naphthylamine
Uniqueness
Compared to similar compounds, 6-(Dimethylamino)-2-naphthamide exhibits unique reactivity due to the presence of both the dimethylamino group and the amide functionality. This dual functionality allows for a broader range of chemical transformations and applications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
6-(dimethylamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-15(2)12-6-5-9-7-11(13(14)16)4-3-10(9)8-12/h3-8H,1-2H3,(H2,14,16) |
Clé InChI |
DVIXTDVTDRKMMN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


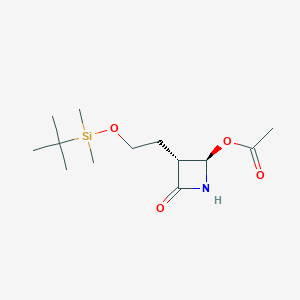
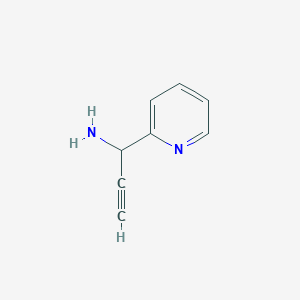
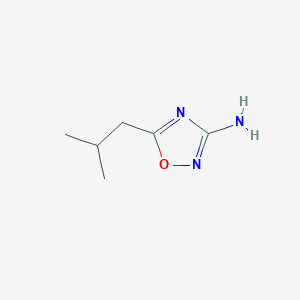
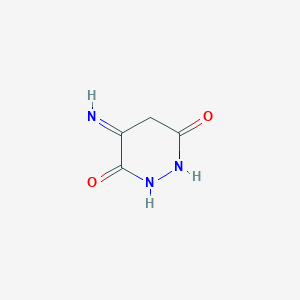

![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride](/img/structure/B13124257.png)
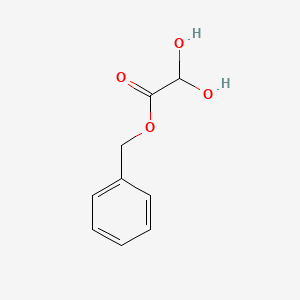

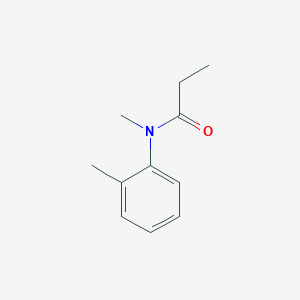
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
